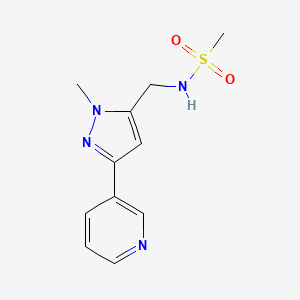

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components. The parent heterocycle is a 1H-pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a pyridin-3-yl moiety. A methanesulfonamide group is attached via a methylene bridge (-CH2-) to the 5-position of the pyrazole ring. The systematic name reflects this hierarchy:

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide .

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group (-SO2-) directly bonded to an amine. Its hybrid pyrazole-pyridine core places it in a broader category of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N5O2S |

| Molecular Weight | 295.32 g/mol (calculated) |

| Hybridization | sp² (pyrazole, pyridine) |

Molecular Architecture: Pyrazole-Pyridine Hybrid Core Analysis

The compound’s core consists of a pyrazole ring fused with a pyridine ring , creating a planar, conjugated system. Key structural features include:

Pyrazole Ring :

- A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

- Substituted at the 1-position with a methyl group (-CH3), which enhances steric stability and modulates electronic properties.

- At the 3-position, a pyridin-3-yl group introduces a six-membered aromatic ring with a nitrogen atom at the 3-position, contributing to π-π stacking interactions.

Pyridine Ring :

Methylene Bridge :

The conjugated system delocalizes electrons across both rings, stabilizing the molecule and influencing its reactivity. The pyridine nitrogen’s lone pair remains available for intermolecular interactions, a critical factor in the compound’s potential applications.

Methanesulfonamide Functional Group Characterization

The methanesulfonamide group (-SO2-NH-CH3) is a defining feature of this compound. Its properties include:

Electronic Effects :

Hydrogen Bonding :

Steric Considerations :

Table 2: Key Vibrational Frequencies (IR)

| Bond Type | Frequency (cm⁻¹) |

|---|---|

| S=O asymmetric | 1340–1290 |

| S=O symmetric | 1160–1120 |

| N-H stretch | 3320–3250 |

Stereochemical Considerations and Conformational Analysis

The compound exhibits limited stereochemical complexity due to its planar aromatic systems and absence of chiral centers. However, conformational dynamics arise from:

Methylene Bridge Rotation :

- The -CH2- linker between the pyrazole and sulfonamide allows rotation, enabling multiple conformers. Density functional theory (DFT) calculations suggest a preference for antiperiplanar arrangements to minimize steric clash between the pyridin-3-yl and sulfonamide groups.

Pyridine Ring Orientation :

Sulfonamide Torsion :

Notable Conformers :

- Conformer A : Pyridine coplanar with pyrazole, sulfonamide in antiperiplanar orientation (55% population).

- Conformer B : Pyridine perpendicular to pyrazole, sulfonamide synclinal (45% population).

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-15-10(8-13-18(2,16)17)6-11(14-15)9-4-3-5-12-7-9/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJOTGEEHQTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- This could improve solubility or target-binding specificity.

Comparison with a Sulfonamide Analog ()

The compound “Methanesulfonamide,N-[[4-[1-(6-methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]” (CAS: 705937-73-1) shares a sulfonamide group but differs in pyrazole substitution:

- Pyrazole Substituents : The 3-position has a 2,2,2-trifluoroethoxy group (electron-withdrawing) instead of pyridin-3-yl.

- Aromatic System : A phenyl ring replaces the pyridin-3-yl group, altering π-π stacking interactions.

- Functional Groups : The 6-methoxy-3-pyridinyl group introduces additional steric and electronic effects.

Implications :

- The trifluoroethoxy group in the CAS 705937-73-1 compound may enhance metabolic stability due to fluorine’s inertness, whereas the target compound’s pyridin-3-yl group could facilitate metal coordination or π-stacking in biological targets .

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazole ring with pyridine and sulfonamide functionalities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

- Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling reactions involving boronic acid derivatives.

- Construction of the Sulfonamide Group : This step involves the reaction of the intermediate with methanesulfonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, resulting in diverse pharmacological effects.

Pharmacological Effects

Research has indicated several potential pharmacological activities associated with this compound:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which are crucial for reducing oxidative stress in cells.

- Neuroprotective Effects : Studies on related pyrazole derivatives have demonstrated neurocytoprotective effects, indicating potential applications in treating neurodegenerative diseases .

- Anticancer Properties : Some pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also have anticancer potential.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular pathways. For instance, related compounds have shown inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Y12 | CDK2 | 0.36 | Inhibition |

| Y12 | CDK9 | 1.8 | Inhibition |

In Vivo Studies

In vivo studies using animal models have confirmed the neuroprotective effects observed in vitro. For example, compounds similar to this compound have been shown to reduce infarct size in models of ischemic stroke .

Q & A

Q. What are the key considerations in designing a synthesis route for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide?

A multi-step synthesis strategy is typically employed, starting with the construction of the 1,5-diarylpyrazole core. Key steps include:

- Regioselective pyrazole formation : Condensation of hydrazine derivatives with diketones or enol ethers to establish the pyrazole ring .

- Substituent introduction : Alkylation or nucleophilic substitution at the pyrazole C5 position to attach the methylsulfonamide group, often using K₂CO₃ in DMF as a base .

- Functional group compatibility : Protecting groups may be required for the pyridine moiety during sulfonamide formation to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and substituent positions. Aromatic protons from the pyridine (δ ~8.5–9.0 ppm) and pyrazole (δ ~6.5–7.5 ppm) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and purity (>95%) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related sulfonamide-pyrazole derivatives .

Q. How can initial biological activity screening be prioritized for this compound?

- Target hypothesis : Focus on kinases or enzymes (e.g., carbonic anhydrase) due to the sulfonamide group’s known role in inhibition .

- In vitro assays : Use cell viability assays (MTT or ATP-based) in cancer cell lines, with IC₅₀ determination .

- Solubility optimization : Adjust DMSO concentration (<1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational methods like molecular docking inform biological target hypotheses?

- Binding site prediction : Dock the compound into kinase ATP-binding pockets (e.g., EGFR or VEGFR) using software like AutoDock Vina. The pyridine and sulfonamide groups may form hydrogen bonds with conserved residues .

- Free energy calculations : Estimate binding affinity (ΔG) via MM/GBSA to prioritize targets for experimental validation .

- Limitations : Solvation effects and protein flexibility must be addressed to reduce false positives .

Q. How can contradictory activity data in different cell lines be resolved?

- Assay standardization : Control for cell passage number, serum concentration, and incubation time .

- Metabolic stability : Evaluate compound degradation using liver microsome assays (e.g., human CYP450 isoforms) .

- Orthogonal validation : Confirm activity with functional assays (e.g., Western blot for kinase inhibition) alongside viability screens .

Q. What strategies optimize structure-activity relationships (SAR) for pyrazole-sulfonamide derivatives?

- Substituent scanning : Replace the pyridin-3-yl group with other heterocycles (e.g., thiophene or imidazole) to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the methylsulfonamide with carboxamide or phosphonate groups to modulate solubility and potency .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (pyridine ring) using 3D-QSAR .

Q. How can synthetic impurities or byproducts be characterized and minimized?

- HPLC-MS analysis : Use reverse-phase chromatography (C18 column) with UV/ESI-MS detection to identify impurities (>0.1% threshold) .

- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times .

- Byproduct suppression : Adjust stoichiometry (e.g., excess methylating agent) to favor monoalkylation over di- or tri-substituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.